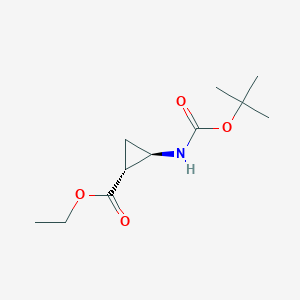
trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate, also known as Boc-AA-CPC, is a novel, organocatalytic reagent that has been developed for use in organic synthesis. It has the potential to facilitate the formation of cyclopropanes and cyclopropenes, which are important building blocks for organic synthesis. In addition to its use in organic synthesis, Boc-AA-CPC has been studied for its potential applications in medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
Understanding Plant Hormones and Growth Regulation
Ethylene, a critical plant hormone, is produced from 1-aminocyclopropane-1-carboxylic acid (ACC), with significant roles in plant growth, development, and stress response. Research has highlighted ACC's multifunctional nature beyond its role as an ethylene precursor, including its derivative formations, metabolic processes involving ACC-deaminase by bacteria enhancing plant growth and stress tolerance, and its sophisticated transport mechanisms for ethylene response modulation. Studies suggest ACC itself may function as a signaling molecule independent of ethylene, underscoring its potential in biotechnological applications to enhance plant resilience and productivity (Poel & Straeten, 2014; Van de Poel & Van Der Straeten, 2014).
Photocatalysis and Environmental Remediation
Research on (BiO)2CO3 (BOC)-based materials has shown their promise in photocatalysis due to their ability to degrade pollutants under light irradiation. Innovations in BOC modifications have enhanced its visible light absorption and catalytic efficiency, making it a suitable candidate for environmental remediation and energy applications. The development of BOC-based nanocomposites and doping strategies opens new avenues for the efficient removal of environmental contaminants and the conversion of solar energy (Ni et al., 2016).
Drug Delivery and Bioconjugation
Poly(ethylene glycol) (PEG) and its alternatives are crucial in enhancing the efficacy and delivery of drugs. PEGylation, the process of attaching PEG chains to drugs or biologics, improves solubility, stability, and bioavailability. However, the emergence of PEG immunogenicity has highlighted the need for developing alternative polymers. Research is focused on finding PEG alternatives that overcome immunogenicity while retaining the beneficial properties of PEG, indicating a significant area of development in drug delivery and bioconjugation technologies (Thai Thanh Hoang Thi et al., 2020).
Eigenschaften
IUPAC Name |
ethyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCFOWMOJLYSPS-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

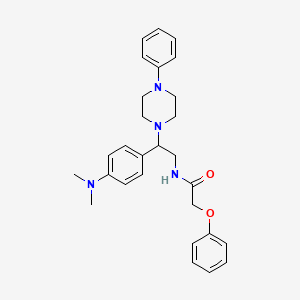
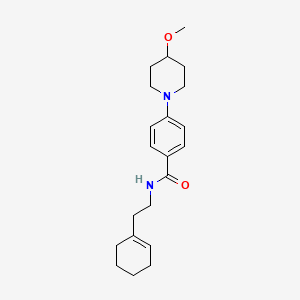

![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole](/img/structure/B2751487.png)

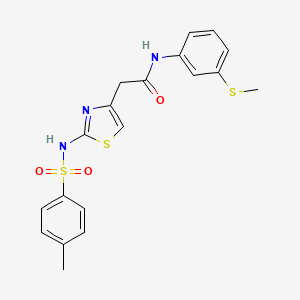
![1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2751491.png)
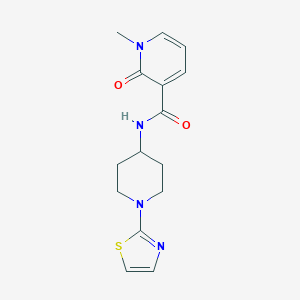
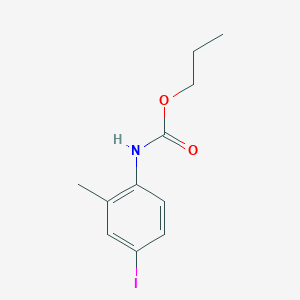
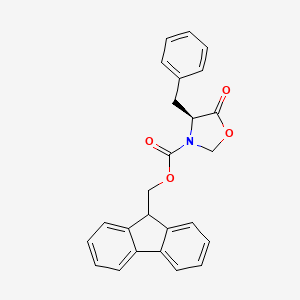
![3-[1-(Adamantane-1-carbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2751497.png)
![N-(oxolan-2-ylmethyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2751498.png)
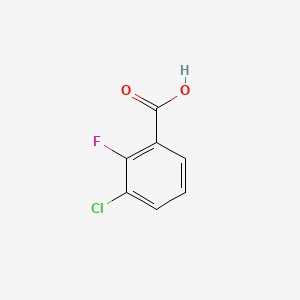
![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2751503.png)